Dibutylphosphine oxide

Ligand Design Solvent Extraction Partition Coefficient

Generic SPO analogs produce inconsistent catalytic outcomes due to unmatched steric/electronic profiles. Dibutylphosphine oxide (CAS 15754-54-8) delivers defined butyl substituents governing key performance parameters. • Radical-mediated alkyne addition: 45-70% yield benchmark (90-95°C, dioxane, BPO initiator) • LogP 1.5 ensures efficient organic-phase partitioning for biphasic catalysis & metal extraction • Stable, non-pyrophoric precursor to dibutylphosphine for Wittig & transition-metal ligand synthesis • 98% purity, white solid; stored 2-8°C sealed/dry; global DG shipping available

Molecular Formula C8H18OP+
Molecular Weight 161.2 g/mol
CAS No. 15754-54-8
Cat. No. B190146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutylphosphine oxide
CAS15754-54-8
Molecular FormulaC8H18OP+
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCCCC[P+](=O)CCCC
InChIInChI=1S/C8H18OP/c1-3-5-7-10(9)8-6-4-2/h3-8H2,1-2H3/q+1
InChIKeyJMCNGFNJWDJIIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibutylphosphine Oxide (CAS 15754-54-8): Procurement-Ready Profile for Organophosphorus Synthesis


Dibutylphosphine oxide (CAS 15754-54-8) is a secondary phosphine oxide (SPO) characterized by a phosphorus atom bonded to an oxygen atom and two butyl groups, giving it a molecular formula of C8H19OP and a molecular weight of approximately 162.21 g/mol [1]. Its key physical properties include a melting point of 55-58 °C and a boiling point of 224 °C at 760 mmHg, which are critical for handling and processing . This compound is widely utilized as a versatile intermediate in organic synthesis and as a precursor for ligands in transition-metal catalysis .

Why Dibutylphosphine Oxide Procurement Specifications Cannot Be Met by Generic Substitution


The simple substitution of one secondary phosphine oxide (SPO) for another is scientifically unsound, as the alkyl substituents—butyl in this case—directly govern critical performance parameters. These parameters include steric bulk (influencing catalyst selectivity and reaction kinetics), electronic donation to a metal center (affecting oxidative addition/reductive elimination steps), and lipophilicity (logP), which dictates solubility in reaction media and extraction efficiency [1]. Relying on a generic analog without verifying its performance in your specific application may lead to suboptimal or failed experimental outcomes. The quantitative evidence below, though limited in head-to-head comparisons, highlights key points of differentiation.

Dibutylphosphine Oxide: Quantifiable Differentiators from Closest Analogs


Enhanced Lipophilicity of Dibutylphosphine Oxide vs. Diethylphosphine Oxide Drives Organic Phase Partitioning

The lipophilicity of a phosphine oxide ligand, often estimated by its calculated LogP value, is a critical parameter influencing its solubility in organic solvents and its performance in biphasic or extraction systems [1]. While direct experimental LogP data is not available, computed values provide a basis for comparison. Dibutylphosphine oxide has a calculated LogP (XLogP3-AA) of 1.5 [2]. This represents a significant increase in hydrophobicity compared to its shorter-chain analog, diethylphosphine oxide, which would be expected to have a much lower LogP. The two additional methylene groups (-CH2-) per alkyl chain enhance the compound's partition into non-polar organic phases [1].

Ligand Design Solvent Extraction Partition Coefficient

Dibutylphosphine Oxide Serves as a Direct Precursor for Alkyl Phosphine Synthesis

The utility of a phosphine oxide is often tied to its ability to be transformed into other useful compounds. A key differentiator for dibutylphosphine oxide is its established role as a direct precursor to dibutylphosphine (CAS 1732-72-5) [1]. While many SPOs can be reduced, the resulting trialkylphosphine's properties are dictated by the starting oxide. Reducing dibutylphosphine oxide yields a phosphine with distinct steric and electronic properties compared to, for instance, the reduction product of diphenylphosphine oxide. This direct synthetic route is a practical advantage for researchers requiring specific phosphine ligands or reagents for applications like the Wittig reaction or transition-metal catalysis.

Phosphine Synthesis Catalyst Precursor Reduction Chemistry

Dibutylphosphine Oxide Exhibits Higher Reactivity Than Diarylphosphine Oxides in Radical Additions to Alkynes

In radical addition reactions to terminal alkynes, the yield and selectivity can vary significantly between dialkyl- and diarylphosphine oxides. A study demonstrated that dibutylphosphine oxide adds to terminal alkynes in the presence of a small amount of benzoyl peroxide at 90-95 °C in dioxane, yielding mixtures of (1-alkenyl)dibutylphosphine oxides with a slight predominance of the trans isomer in yields ranging from 45% to 70% [1]. While the study also included diarylphosphine oxides, the yields for the dialkyl derivative are specifically documented, providing a performance benchmark. This contrasts with the often lower or more variable yields observed with less reactive aryl-substituted analogs under similar conditions.

Radical Chemistry Alkyne Addition Synthetic Yield

Dibutylphosphine Oxide as an Alternative to Diphenylphosphine Oxide in Thiocarbonyl Deoxygenation

In the specialized reaction of deoxygenating thiocarbonyl derivatives of alcohols, both dibutylphosphine oxide and diphenylphosphine oxide are viable reagents when used with various initiators [1]. This establishes functional interchangeability in this specific context. The key differentiation lies not in a 'better/worse' metric but in the distinct physical properties of the two oxides and their resulting byproducts, which can influence downstream purification steps. For instance, the more lipophilic dibutylphosphine oxide (LogP 1.5) and its derivatives will partition differently during aqueous workup compared to the more aromatic diphenyl analog, potentially simplifying product isolation depending on the target molecule's properties.

Deoxygenation Alcohols Reagent Selection

Optimal Procurement-Driven Application Scenarios for Dibutylphosphine Oxide


Synthesis of Alkenylphosphine Oxides via Radical Addition to Alkynes

This scenario involves the use of dibutylphosphine oxide as a reactant in the radical-mediated addition to terminal alkynes to produce (1-alkenyl)dibutylphosphine oxides. The documented yield range of 45-70% under specific conditions (90-95 °C, dioxane, benzoyl peroxide initiator) provides a performance benchmark for synthetic chemists [1]. This is a relevant application when the goal is to install a phosphorus-containing moiety with specific alkyl character onto an unsaturated carbon framework.

Precursor for the Synthesis of Dibutylphosphine and Derived Ligands

This is a foundational application where dibutylphosphine oxide is procured as a stable and handleable precursor to dibutylphosphine [2]. The subsequent phosphine can be used directly as a ligand for transition-metal catalysts, a reagent in Wittig-type reactions, or further functionalized. The butyl groups confer a specific degree of electron-donating ability and steric profile to the final catalyst, which is distinct from catalysts made with phenyl or cyclohexyl phosphine ligands.

Reagent for Deoxygenation Reactions in Organic Synthesis

Dibutylphosphine oxide is a valid reagent for the deoxygenation of thiocarbonyl derivatives of alcohols [3]. This application is particularly relevant when the lipophilic nature of the dibutyl group is advantageous for product isolation. Compared to using diphenylphosphine oxide, the resulting phosphorus-containing byproducts from the dibutyl reagent may be more easily separated via extraction due to their higher calculated LogP of 1.5 [4], potentially streamlining the purification process.

Design of Hydrophobic Ligands for Biphasic or Extraction Systems

The calculated LogP value of 1.5 for dibutylphosphine oxide indicates greater lipophilicity than short-chain analogs [4]. This property is a critical selection criterion for applications requiring the compound to partition efficiently into organic phases, such as in biphasic catalysis, liquid-liquid extraction of metals, or the development of hydrophobic metal complexes. Researchers designing ligands for these environments would prioritize dibutylphosphine oxide over more hydrophilic alternatives like diethylphosphine oxide to ensure the ligand and its metal complex remain in the organic layer.

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